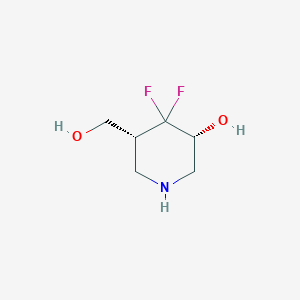
(3R,5R)-4,4-Difluoro-5-(hydroxymethyl)piperidin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5R)-4,4-Difluoro-5-(hydroxymethyl)piperidin-3-OL is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with difluoro and hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-4,4-Difluoro-5-(hydroxymethyl)piperidin-3-OL typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction. This can be achieved using a suitable amine and a dihaloalkane under basic conditions.
Introduction of Difluoro Groups: The difluoro groups are introduced via a fluorination reaction. This can be done using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, which can be achieved using formaldehyde and a suitable reducing agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-4,4-Difluoro-5-(hydroxymethyl)piperidin-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Methyl derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(3R,5R)-4,4-Difluoro-5-(hydroxymethyl)piperidin-3-OL has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in the study of biochemical pathways and mechanisms, particularly those involving piperidine derivatives.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3R,5R)-4,4-Difluoro-5-(hydroxymethyl)piperidin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and hydroxymethyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-4,4-Difluoro-5-(methyl)piperidin-3-OL: Similar structure but with a methyl group instead of a hydroxymethyl group.
(3R,5R)-4,4-Difluoro-5-(ethyl)piperidin-3-OL: Similar structure but with an ethyl group instead of a hydroxymethyl group.
(3R,5R)-4,4-Difluoro-5-(propyl)piperidin-3-OL: Similar structure but with a propyl group instead of a hydroxymethyl group.
Uniqueness
(3R,5R)-4,4-Difluoro-5-(hydroxymethyl)piperidin-3-OL is unique due to the presence of both difluoro and hydroxymethyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C6H11F2NO2 |
|---|---|
Molecular Weight |
167.15 g/mol |
IUPAC Name |
(3R,5R)-4,4-difluoro-5-(hydroxymethyl)piperidin-3-ol |
InChI |
InChI=1S/C6H11F2NO2/c7-6(8)4(3-10)1-9-2-5(6)11/h4-5,9-11H,1-3H2/t4-,5-/m1/s1 |
InChI Key |
WROUOWDCVJHVLR-RFZPGFLSSA-N |
Isomeric SMILES |
C1[C@@H](C([C@@H](CN1)O)(F)F)CO |
Canonical SMILES |
C1C(C(C(CN1)O)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















